4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile
Description
4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile is a bicyclic nitrile compound characterized by a cyclohexene ring substituted with a nitrile group at the 1-position and a 4-propylcyclohexyl group at the 4-position. The stereochemistry (1s,4r) indicates a specific spatial arrangement of substituents, influencing its physicochemical properties, such as solubility, polarity, and intermolecular interactions.
Properties
Molecular Formula |
C16H25N |
|---|---|
Molecular Weight |
231.38 g/mol |
IUPAC Name |
4-(4-propylcyclohexyl)cyclohexene-1-carbonitrile |
InChI |
InChI=1S/C16H25N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h6,13,15-16H,2-5,7-11H2,1H3 |
InChI Key |
DAKDKXYFQQLLSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(=CC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a propyl-substituted cyclohexane derivative with a nitrile source under catalytic conditions. The reaction is often carried out in the presence of a base and a solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity 4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile .
Chemical Reactions Analysis
Types of Reactions
4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile and related compounds:
Physicochemical and Spectral Properties
- Lipophilicity : The 4-propylcyclohexyl group in the target compound increases hydrophobicity compared to chromene derivatives (e.g., Compound 1E in ), which possess polar –OH and –NH2 groups . This property may influence membrane permeability in biological systems.
- NMR Profiles : While 6-oxocyclohex-1-ene-1-carbonitrile () shows distinct ¹H-NMR signals for the ketone and nitrile groups, the target compound’s bicyclic structure would exhibit complex splitting patterns due to axial-equatorial proton interactions in the cyclohexyl groups .
- IR Spectroscopy : The nitrile stretch (~2,204 cm⁻¹) is consistent across analogs (e.g., chromene-carbonitriles in ), but additional bands (e.g., –OH at 3,317 cm⁻¹ in chromenes) differentiate polar derivatives .
Antioxidant Activity
- Pyrazole-carbonitriles () : Demonstrated moderate DPPH radical scavenging (IC₅₀ ~50–75 μg/mL), attributed to resonance stabilization of radicals by the pyrazole ring .
Antimicrobial Activity
- Chromene-carbonitriles () : Showed MIC values of 8–32 μg/mL against bacteria (e.g., S. aureus) due to –Br and –CN groups enhancing electrophilic interactions .
- Pyrazole-carbonitriles () : Exhibited broader antifungal activity (MIC 16–64 μg/mL) likely due to planar structure penetrating microbial membranes .
- Target Compound: Predicted to have lower antimicrobial efficacy than halogenated analogs (e.g., 3-bromophenyl chromene in Compound 1L) but higher than non-halogenated derivatives due to lipophilic propylcyclohexyl aiding membrane diffusion .
Biological Activity
4-[(1S,4R)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile is an organic compound notable for its complex structure and potential biological activities. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmacology. This article delves into the synthesis, properties, mechanisms of action, and biological effects of this compound, supported by data tables and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H25N |
| Molecular Weight | 231.38 g/mol |
| IUPAC Name | 4-(4-propylcyclohexyl)cyclohexene-1-carbonitrile |
| InChI Key | DAKDKXYFQQLLSV-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1CCC(CC1)C2CCC(=CC2)C#N |
Physical Properties
The compound exhibits a boiling point of approximately 339.8 °C and a density of about 1.0 g/cm³, indicating its stability under various conditions. Its structure includes a nitrile group, which is significant for its reactivity and biological interactions.
Synthesis
The synthesis of 4-[(1S,4R)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile typically involves cyclization reactions of propyl-substituted cyclohexane derivatives with nitrile sources under controlled conditions. Common methods include:
- Catalytic Cyclization : Utilizing bases and solvents like toluene or dichloromethane.
- Industrial Methods : Employing continuous flow reactors for enhanced yield and purity.
The biological activity of 4-[(1S,4R)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile is primarily attributed to its nitrile group, which can engage in hydrogen bonding with biomolecules. This interaction may modulate various biological pathways, influencing physiological responses.
Case Studies and Research Findings
Research has indicated several potential biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such effects.
- Anticancer Potential : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through specific molecular interactions.
- Neuroprotective Effects : Investigations into similar nitrile-containing compounds have revealed neuroprotective properties, warranting further exploration of this compound's effects on neuronal health.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity |
|---|---|
| Cyclohexene-1-carbonitrile | Moderate antimicrobial |
| Cyclohexanecarbonitrile | Low cytotoxicity |
| 4-(trans-4-propylcyclohexyl)phenol | Antioxidant properties |
The unique propyl substitution in 4-[(1S,4R)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile may enhance its reactivity compared to simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
